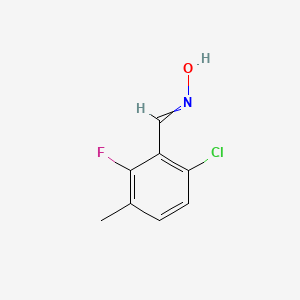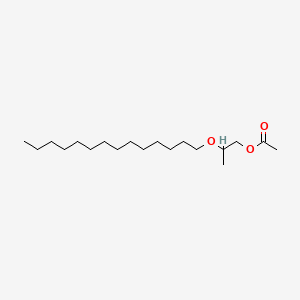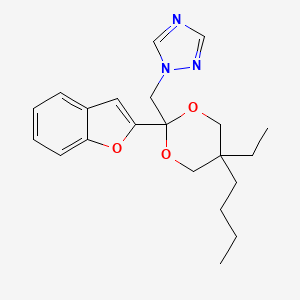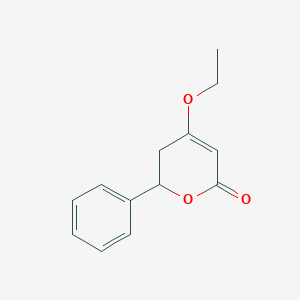![molecular formula C20H20N2O4 B13787700 1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] CAS No. 6587-80-0](/img/structure/B13787700.png)
1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] is a spiropyran-based photochromic dye. This compound is known for its ability to change color upon exposure to light, making it useful in various applications such as optical data storage, switching devices, and signal transducer receptors .
Preparation Methods
The synthesis of 1’,3’-dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] involves several steps. One common synthetic route includes the condensation of 1,3,3-trimethyl-2-methyleneindoline with 7-methoxy-6-nitro-2H-chromene-3-carbaldehyde under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] undergoes various chemical reactions, including:
Photoisomerization: Exposure to UV light induces a reversible transformation between the spiropyran and merocyanine forms.
Thermal Reactions: The compound can revert from the merocyanine form back to the spiropyran form upon heating.
Substitution Reactions: The nitro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include UV light for photoisomerization, heat for thermal reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action for 1’,3’-dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] involves photoisomerization. Upon exposure to UV light, the spiropyran form converts to the merocyanine form, which has a different absorption spectrum and color. This change is reversible, allowing the compound to switch back to the spiropyran form upon exposure to visible light or heat .
The molecular targets and pathways involved in this process include the nitro and methoxy groups, which play a crucial role in the photoisomerization and thermal reset reactions .
Comparison with Similar Compounds
1’,3’-Dihydro-7-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole] is unique due to its high quantum yield and stability. Similar compounds include:
1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[2H-1-benzopyran-2,2’-indoline]: Another spiropyran-based dye with similar photochromic properties.
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Known for its use in optical data storage applications.
1,3,3-Trimethylindolino-8’-methoxy-6’-nitrobenzospiropyran: Used in the development of smart materials.
These compounds share similar structures and properties but differ in their specific functional groups and applications.
Properties
CAS No. |
6587-80-0 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)14-7-5-6-8-15(14)21(3)20(19)10-9-13-11-16(22(23)24)18(25-4)12-17(13)26-20/h5-12H,1-4H3 |
InChI Key |
YVXQOVOKDWEDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=CC(=C(C=C4O3)OC)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)




![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)



![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)

![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)

